molecular formula C7H13Br B1144380 1-Bromo-4-methyl-3-hexene CAS No. 19198-88-0

1-Bromo-4-methyl-3-hexene

Cat. No. B1144380
CAS RN: 19198-88-0
M. Wt: 177.08
InChI Key:
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Description

1-Bromo-4-methyl-3-hexene is a chemical compound with the molecular formula C7H13Br . It is also known by other names such as (E)-1-bromo-4-methylhex-3-ene .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-methyl-3-hexene consists of a hexene chain with a bromine atom attached to the first carbon and a methyl group attached to the fourth carbon . The compound has a double bond between the third and fourth carbons .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Bromo-4-methyl-3-hexene are not detailed in the available resources, it can be inferred that it may undergo reactions typical of alkenes and alkyl halides. These could include electrophilic addition reactions , where the pi bond of the alkene acts as a nucleophile .


Physical And Chemical Properties Analysis

1-Bromo-4-methyl-3-hexene has a molecular weight of 177.08 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 175.6±9.0 °C at 760 mmHg, and a vapour pressure of 1.5±0.3 mmHg at 25°C . It has no hydrogen bond donors or acceptors, and has three freely rotating bonds .

Scientific Research Applications

Organic Synthesis

“1-Bromo-4-methyl-3-hexene” is a valuable compound in organic synthesis. It can be used as a starting material in various chemical reactions. For example, it can react with magnesium to form Grignard compounds . Grignard reagents are a class of organometallic compounds that are widely used in organic chemistry for carbon-carbon bond formation.

Preparation of Epoxides

This compound can be used in the preparation of epoxides . Epoxides are cyclic ethers that are useful intermediates in organic synthesis. They can be opened by nucleophiles, leading to a wide range of products.

Surface Chemistry Studies

The thermal chemistry of “1-Bromo-4-methyl-3-hexene” on surfaces can be studied under ultrahigh vacuum conditions . This can provide valuable insights into the interactions between organic molecules and surfaces, which is important in fields such as catalysis and materials science.

Preparation of Alkenylbenzonitriles

“1-Bromo-4-methyl-3-hexene” can be used in the preparation of 4-alkenylbenzonitriles via anionic reduced forms of terephthalonitrile in liquid ammonia . Alkenylbenzonitriles are useful intermediates in organic synthesis.

Study of Cis-Trans Isomerism

The compound can be used to study cis-trans isomerism . This is a type of stereoisomerism where the spatial arrangement of atoms or groups in a molecule can lead to different isomers. Understanding this is crucial in many areas of chemistry and biochemistry.

Thermophysical Property Data

The thermophysical properties of “1-Bromo-4-methyl-3-hexene” can be studied . This includes properties such as boiling point, density, and refractive index. Such data is important in various fields including chemical engineering and materials science.

Safety and Hazards

1-Bromo-4-methyl-3-hexene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is flammable, and its vapors may form explosive mixtures with air . It can cause eye, skin, and respiratory tract irritation, and may be harmful if swallowed . It may also cause central nervous system depression .

Mechanism of Action

Target of Action

1-Bromo-4-methyl-3-hexene is an organic compound that primarily targets carbon atoms in other molecules. The bromine atom in the compound is highly reactive and can easily form bonds with carbon atoms . This reactivity allows 1-Bromo-4-methyl-3-hexene to participate in various chemical reactions, particularly those involving carbon-based molecules .

Mode of Action

The compound’s mode of action involves the interaction of the bromine atom with its targets. In a typical reaction, the bromine atom acts as an electrophile, attracting electron-rich species . This can lead to the formation of new bonds and the breaking of existing ones . For instance, in a free radical reaction, the bromine atom can be removed, leaving behind a radical that can further react with other molecules .

Biochemical Pathways

1-Bromo-4-methyl-3-hexene can participate in various biochemical pathways, particularly those involving the substitution or addition of atoms or groups of atoms . For example, it can undergo nucleophilic substitution reactions, where a nucleophile replaces the bromine atom . It can also participate in elimination reactions, where the bromine atom and a hydrogen atom are removed, resulting in the formation of a double bond .

Result of Action

The result of 1-Bromo-4-methyl-3-hexene’s action depends on the specific reaction it is involved in. In a substitution reaction, for example, the bromine atom is replaced by another atom or group of atoms, resulting in a new compound . In an elimination reaction, the removal of the bromine atom and a hydrogen atom leads to the formation of a double bond .

Action Environment

The action of 1-Bromo-4-methyl-3-hexene can be influenced by various environmental factors. For instance, the presence of other reactive species can affect the course of the reaction . Temperature and pressure can also influence the reaction rate and the stability of the compound . Furthermore, the compound’s reactivity can be affected by the pH of the environment, as changes in pH can alter the compound’s protonation state and thus its reactivity .

properties

IUPAC Name

(E)-1-bromo-4-methylhex-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-3-7(2)5-4-6-8/h5H,3-4,6H2,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXHKKCMHWXNJW-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CCCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/CCBr)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-methyl-3-hexene

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